molecular formula C11H9NO2S B064282 3-Phenoxythiophene-2-carbaldehyde oxime CAS No. 175203-75-5

3-Phenoxythiophene-2-carbaldehyde oxime

Cat. No.: B064282
CAS No.: 175203-75-5
M. Wt: 219.26 g/mol
InChI Key: ILHMQLOQEDQAAU-UHFFFAOYSA-N
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Description

3-Phenoxythiophene-2-carbaldehyde oxime is a chemical compound with the empirical formula C11H9NO2S . It has a molecular weight of 219.26 . This compound is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of this compound consists of a thiophene ring attached to a phenyl ring via an oxygen atom . The thiophene ring is also attached to a carbonyl group, which is in turn attached to an oxime group .


Physical And Chemical Properties Analysis

This compound is a solid compound . It has a molecular weight of 219.26 and a density of 1.24g/cm3 . The boiling point is 329.2ºC at 760mmHg and the melting point is 105ºC .

Safety and Hazards

The safety data sheet for 3-Phenoxythiophene-2-carbaldehyde oxime indicates that it should be handled with care. It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . In case of accidental release, it is recommended to use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Properties

IUPAC Name

N-[(3-phenoxythiophen-2-yl)methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2S/c13-12-8-11-10(6-7-15-11)14-9-4-2-1-3-5-9/h1-8,13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILHMQLOQEDQAAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=C(SC=C2)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60381347
Record name N-[(3-phenoxythiophen-2-yl)methylidene]hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60381347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175203-75-5
Record name N-[(3-phenoxythiophen-2-yl)methylidene]hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60381347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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